CINPA1 (ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) is a small-molecule inhibitor of the constitutive androstane receptor (CAR) []. It was discovered through a directed high-throughput screening approach aimed at identifying specific CAR inhibitors that do not activate the pregnane X receptor (PXR) []. CINPA1 serves as a valuable research tool for investigating CAR function in various biological processes, particularly in the context of drug metabolism and cancer [, ].
While the exact molecular structure is not explicitly provided, the chemical name "ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate" [] offers insights into the core structural components of CINPA1:
Further structural analysis, including computational modeling utilizing the CAR ligand-binding domain (LBD) structure, suggests that CINPA1 forms strong hydrogen bonds with specific amino acid residues (N165 and H203) within the CAR-LBD []. These interactions are crucial for CINPA1 binding and subsequent inhibitory activity.
CINPA1 functions by directly interacting with the ligand-binding domain of CAR []. This binding event alters the receptor's conformation, leading to distinct downstream effects:
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0